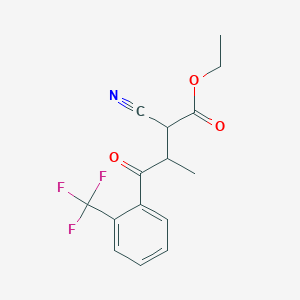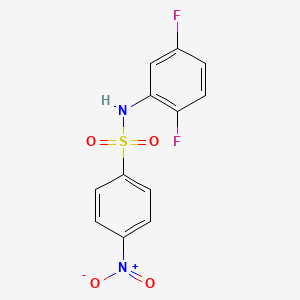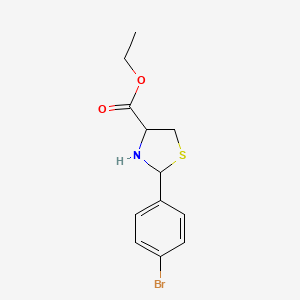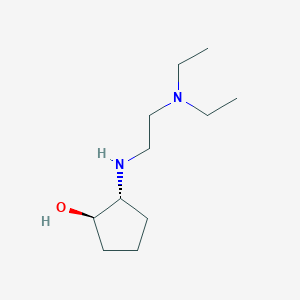
Ethyl 2-cyano-3-methyl-4-oxo-4-(2-(trifluoromethyl)phenyl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-cyano-3-methyl-4-oxo-4-(2-(trifluoromethyl)phenyl)butanoate is a complex organic compound characterized by its unique structure, which includes a cyano group, a trifluoromethyl group, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-methyl-4-oxo-4-(2-(trifluoromethyl)phenyl)butanoate typically involves multi-step organic reactions. One common method includes the cyanoacetylation of appropriate precursors, followed by esterification and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process, reducing production costs and environmental impact.
化学反応の分析
Types of Reactions
Ethyl 2-cyano-3-methyl-4-oxo-4-(2-(trifluoromethyl)phenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学的研究の応用
Ethyl 2-cyano-3-methyl-4-oxo-4-(2-(trifluoromethyl)phenyl)butanoate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Its potential therapeutic properties are being explored for the development of new medications, particularly in the treatment of diseases involving specific molecular targets.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism by which Ethyl 2-cyano-3-methyl-4-oxo-4-(2-(trifluoromethyl)phenyl)butanoate exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The cyano and trifluoromethyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling processes.
類似化合物との比較
Similar Compounds
Ethyl 2-cyano-3-methyl-4-oxo-4-phenylbutanoate: Similar structure but lacks the trifluoromethyl group, resulting in different reactivity and applications.
Methyl 2-cyano-3-methyl-4-oxo-4-(2-(trifluoromethyl)phenyl)butanoate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its physical properties and reactivity.
Uniqueness
This compound stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring high stability and specific interactions with molecular targets.
特性
分子式 |
C15H14F3NO3 |
|---|---|
分子量 |
313.27 g/mol |
IUPAC名 |
ethyl 2-cyano-3-methyl-4-oxo-4-[2-(trifluoromethyl)phenyl]butanoate |
InChI |
InChI=1S/C15H14F3NO3/c1-3-22-14(21)11(8-19)9(2)13(20)10-6-4-5-7-12(10)15(16,17)18/h4-7,9,11H,3H2,1-2H3 |
InChIキー |
HELONCRAXULTEB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C#N)C(C)C(=O)C1=CC=CC=C1C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B15281450.png)
![[1,1'-Bi(cyclohexan)]-4-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate](/img/structure/B15281454.png)

![(R)-tert-Butyl 5-amino-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B15281464.png)


![1-[4-(difluoromethoxy)phenyl]-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15281479.png)
![3-benzyl-1-[(3-phenylpropoxy)methyl]-3H-benzimidazol-1-ium](/img/structure/B15281486.png)

![2-((3-Benzyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B15281496.png)

![[4-[1-Methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methanamine](/img/structure/B15281505.png)

![6-(2-Chloro-5-iodophenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281536.png)
